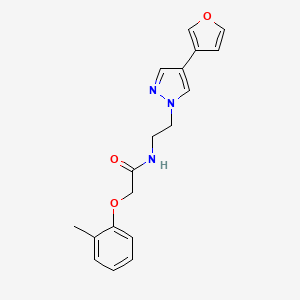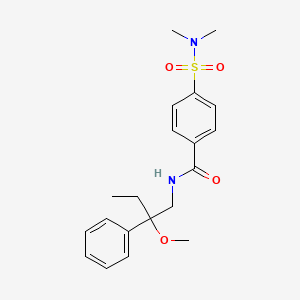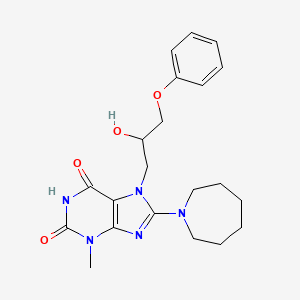
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reactants and conditions. For instance, the synthesis of an impurity in the antibacterial drug Sulfamethizole involves the reaction of a thiadiazole with a sulfonyl chloride followed by alkaline hydrolysis . This suggests that the synthesis of "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" could similarly involve the reaction of a thiazolyl compound with a sulfonyl chloride, followed by the introduction of the propanamide group.
Molecular Structure Analysis
The molecular structure of the compound likely features a thiazole ring, an ethylphenyl group, and a fluorophenylsulfonyl group attached to a propanamide backbone. The presence of these functional groups suggests potential sites for reactivity and interaction with other molecules. The structure of related compounds, such as the fluorescent labeling reagent discussed in paper , indicates that the compound may also be amenable to various spectroscopic techniques for analysis.
Chemical Reactions Analysis
The reactivity of similar compounds, such as N-Ethyl-5-phenylisoxazolium-3′-sulfonate, involves nucleophilic attack and the formation of stable enamine adducts . This implies that "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" may also undergo nucleophilic reactions, potentially with amines or other nucleophiles, leading to the formation of new derivatives or products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" are not directly provided, we can infer from related compounds that it may exhibit properties such as fluorescence , solubility in organic solvents, and reactivity under both acidic and basic conditions . The presence of the sulfonyl and amide groups suggests potential for hydrogen bonding and other dipolar interactions, which could influence its solubility and reactivity.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of compounds similar to "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" have been reported, where researchers have prepared derivatives by reacting specific amine and acid components. These compounds are fully analyzed and characterized using spectroscopic methods such as 1H NMR, 13C NMR, UV, IR, and mass spectral data, providing insights into their chemical structures and properties (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Applications
Antimicrobial and Anticancer Activities :
- Novel derivatives have been synthesized with potential antimicrobial, anticancer, and other biological activities. For instance, certain compounds exhibit significant activities against various microbial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Küçükgüzel et al., 2013).
Anticonvulsant Agents :
- Some derivatives containing a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activity. Certain compounds have shown protection against induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Anticancer and Antimicrobial Agents :
- Research into flurbiprofen hydrazide derivatives has identified compounds with potential anti-HCV, anticancer, and antimicrobial activities, offering insights into the development of new therapeutic agents for treating various diseases (Çıkla et al., 2013).
Alzheimer’s Disease Drug Candidates :
- N-substituted derivatives of specific propanamide compounds have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, with some showing promising enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's therapy (Rehman et al., 2018).
Propriétés
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-2-14-3-5-15(6-4-14)18-13-27-20(22-18)23-19(24)11-12-28(25,26)17-9-7-16(21)8-10-17/h3-10,13H,2,11-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRAEFSJTHSVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)

![4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527774.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)
![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)